molecular formula C23H22Cl2O5 B6113807 3,11-Bis(4-chlorophenyl)-2,4,10,12-tetraoxadispiro[5.1.58.26]pentadecan-7-one

3,11-Bis(4-chlorophenyl)-2,4,10,12-tetraoxadispiro[5.1.58.26]pentadecan-7-one

Cat. No.: B6113807
M. Wt: 449.3 g/mol
InChI Key: KMUNDXISPVWRBD-UHFFFAOYSA-N
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Description

3,11-Bis(4-chlorophenyl)-2,4,10,12-tetraoxadispiro[515826]pentadecan-7-one is a complex organic compound characterized by its unique dispiro structure and multiple functional groups

Properties

IUPAC Name

3,11-bis(4-chlorophenyl)-2,4,10,12-tetraoxadispiro[5.1.58.26]pentadecan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2O5/c24-17-5-1-15(2-6-17)19-27-11-22(12-28-19)9-10-23(21(22)26)13-29-20(30-14-23)16-3-7-18(25)8-4-16/h1-8,19-20H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUNDXISPVWRBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(COC(OC2)C3=CC=C(C=C3)Cl)C(=O)C14COC(OC4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,11-Bis(4-chlorophenyl)-2,4,10,12-tetraoxadispiro[5.1.58.26]pentadecan-7-one typically involves multi-step organic reactions. The process begins with the preparation of the core dispiro structure, followed by the introduction of the 4-chlorophenyl groups. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and catalysts to facilitate the formation of the dispiro structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced analytical methods ensures the quality control of the final product.

Chemical Reactions Analysis

Types of Reactions

3,11-Bis(4-chlorophenyl)-2,4,10,12-tetraoxadispiro[5.1.58.26]pentadecan-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The 4-chlorophenyl groups can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

3,11-Bis(4-chlorophenyl)-2,4,10,12-tetraoxadispiro[5.1.58.26]pentadecan-7-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,11-Bis(4-chlorophenyl)-2,4,10,12-tetraoxadispiro[5.1.58.26]pentadecan-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,7,10-Trioxadispiro[2,2,4,2]dodecane
  • 2,8,11-Trioxadispiro[3.2.4.2]tridecane
  • tert-butyl 14-oxo-3,7,15-triazadispiro[5.1.5.2]pentadecane-3-carboxylate

Uniqueness

3,11-Bis(4-chlorophenyl)-2,4,10,12-tetraoxadispiro[5.1.58.26]pentadecan-7-one is unique due to its specific dispiro structure and the presence of 4-chlorophenyl groups. This combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

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